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Compound of Interest

Compound Name: GPR119 agonist 3

Cat. No.: B15604766

Get Quote

The development of G protein-coupled receptor 119 (GPR119) agonists as a therapeutic

strategy for type 2 diabetes has been an area of intense research. These agents offer a dual

mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells

and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from

the gut.[1][2][3] "GPR119 agonist 3," also identified as Compound 21b, is a potent, orally

active agonist with an EC50 of 3.8 nM for human GPR119, showing promise in preclinical

studies for its hypoglycemic effects.

This guide provides a comparative assessment of the long-term efficacy of GPR119 agonists,

drawing upon available data from preclinical and clinical studies of various compounds in this

class. While direct long-term comparative studies for "GPR119 agonist 3" are not readily

available in the public domain, this guide will utilize data from other notable GPR119 agonists

to provide a comprehensive overview of the therapeutic potential and challenges associated

with this drug class.

GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to

improved glucose homeostasis. The pathway, illustrated below, involves the Gαs protein,
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adenylyl cyclase, and cyclic AMP (cAMP), culminating in insulin and incretin secretion.
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GPR119 agonist signaling cascade.

Comparative Long-Term Efficacy Data
Despite promising preclinical results in rodent models, the translation to sustained efficacy in

human clinical trials has been a significant hurdle for many GPR119 agonists.[1][4][5]

Tachyphylaxis, or a diminishing response with repeated dosing, has been observed for some

compounds.[6] The following tables summarize the available long-term efficacy data for several

GPR119 agonists.

Table 1: Preclinical Long-Term Efficacy of GPR119 Agonists in Diabetic Animal Models
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Compound Animal Model Duration Key Findings Reference

DA-1241 db/db mice 12 weeks

- Significantly

decreased

fasting blood

glucose levels. -

Effects were

sustained over

the 12-week

period.

ps297 and ps318

High-fat diet-

induced obese

mice

10 weeks

- In combination

with sitagliptin,

restored incretin

and insulin

secretion. -

Improved

glucose

homeostasis and

retarded weight

gain. - Reduced

hepatic steatosis.

[7]

DS-8500a db/db mice

4 weeks (inferred

from multiple

studies)

- Attenuated the

progression of β-

cell mass loss.

[8]

Table 2: Clinical Long-Term Efficacy of GPR119 Agonists in Patients with Type 2 Diabetes
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Compound Study Design Duration Key Findings Reference

DS-8500a

Randomized,

double-blind,

placebo-

controlled

12 weeks

- Dose-

dependent

reduction in

HbA1c compared

to placebo. -

Significant

lowering of

fasting plasma

glucose and

postprandial

glucose at higher

doses. -

Glucose-lowering

effect was

maintained for 12

weeks. -

Favorable

changes in lipid

profiles.

[9]

Other GPR119

Agonists (e.g.,

GSK1292263,

JNJ-38431055)

Various Phase II

studies
Multiple weeks

- Initial glucose-

lowering effects

observed after

single doses. -

Efficacy

diminished with

repeated dosing,

indicating

tachyphylaxis. -

Development of

several agonists

has been

discontinued due

to modest or

unsustained

efficacy.

[6]
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Experimental Protocols
The assessment of long-term efficacy for GPR119 agonists involves a series of in vivo

experiments designed to evaluate glycemic control, pancreatic β-cell function, and overall

metabolic health over an extended period.

Typical In Vivo Long-Term Efficacy Study in Animal
Models

Animal Model Selection: Genetically diabetic models (e.g., db/db mice) or diet-induced

obese and diabetic models are commonly used.[10][11]

Compound Administration: The GPR119 agonist is typically administered orally on a daily

basis for a period ranging from several weeks to months. A vehicle control group and often a

positive control group (e.g., a DPP-4 inhibitor like sitagliptin) are included.

Monitoring of Metabolic Parameters:

Glycemic Control: Fasting and random blood glucose levels are monitored regularly (e.g.,

weekly). HbA1c levels are measured at the beginning and end of the study to assess long-

term glycemic control.

Glucose Tolerance: Oral Glucose Tolerance Tests (OGTTs) are performed at baseline and

at various time points during the study to evaluate the body's ability to handle a glucose

load.

Insulin and Incretin Levels: Plasma insulin, C-peptide, and GLP-1 levels are measured

during OGTTs to assess β-cell function and incretin secretion.

Body Weight and Food Intake: Body weight and food consumption are monitored to assess

effects on appetite and overall energy balance.

Terminal Procedures: At the end of the study, tissues such as the pancreas and liver may be

collected for histological analysis to assess β-cell mass and hepatic steatosis.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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